"2-Chloro-6-methyl-4-nitropyridine 1-oxide" properties and structure
"2-Chloro-6-methyl-4-nitropyridine 1-oxide" properties and structure
An In-depth Technical Guide to 2-Chloro-6-methyl-4-nitropyridine 1-oxide
Authored by a Senior Application Scientist
Introduction
2-Chloro-6-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound belonging to the pyridine derivative class. Its molecular architecture, featuring a pyridine N-oxide core substituted with a chloro, a methyl, and a nitro group, makes it a uniquely reactive and versatile intermediate in organic synthesis.[1] The strategic placement of these functional groups—an electron-donating methyl group and strongly electron-withdrawing chloro and nitro groups, combined with the unique electronic nature of the N-oxide moiety—creates a molecule primed for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Structural Properties
The compound's utility is fundamentally derived from its physical characteristics and molecular structure. It is known for its stability under standard laboratory conditions, which facilitates its use in multi-step synthetic sequences.[1]
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 40314-84-9 | [2][3] |
| Molecular Formula | C₆H₅ClN₂O₃ | [1][2][3] |
| Molecular Weight | 188.57 g/mol | [2][3] |
| Appearance | Yellow Crystalline Solid | Inferred from similar compounds |
| Melting Point | 155-159 °C (for 2-Methyl-4-nitropyridine N-oxide) |
Molecular Structure and Spectroscopic Profile
The structure of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is characterized by a pyridine ring activated by both the N-oxide and the nitro group. The N-oxide functionality increases the electron density of the ring, particularly at the 2- and 4-positions, while simultaneously acting as an electron-withdrawing group. The potent nitro group at the 4-position further withdraws electron density, significantly influencing the ring's reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methyl group protons (-CH₃) would appear as a singlet, typically in the range of δ 2.5-2.7 ppm. The two aromatic protons on the pyridine ring would appear as two distinct singlets or narrowly coupled doublets in the downfield region (δ 7.5-8.5 ppm), a consequence of the deshielding effects of the nitro group and the N-oxide.
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¹³C NMR: The carbon spectrum would display six unique signals corresponding to each carbon atom in the molecule. The carbon atom attached to the nitro group (C4) would be significantly deshielded, appearing at a high chemical shift. The carbons bonded to the N-oxide (C2 and C6) would also be shifted downfield. The methyl carbon would appear at a characteristic upfield chemical shift (around δ 17-21 ppm).[4][5]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups:
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N-O Stretch (N-oxide): A strong absorption band typically appears in the 1200–1300 cm⁻¹ region.
-
NO₂ Stretch (Nitro group): Two characteristic strong bands are expected for the asymmetric (approx. 1500-1550 cm⁻¹) and symmetric (approx. 1345-1385 cm⁻¹) stretching vibrations.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400–1600 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular formula C₆H₅ClN₂O₃. The mass spectrum would show a characteristic isotopic pattern for a chlorine-containing compound, with the molecular ion peak (M⁺) and an (M+2)⁺ peak at approximately one-third the intensity.
Synthesis Pathway
The synthesis of 2-Chloro-6-methyl-4-nitropyridine 1-oxide is typically achieved through a two-step process starting from 2-chloro-6-methylpyridine. The logic behind this pathway is to first activate the pyridine ring towards electrophilic substitution via N-oxidation, which then directs the subsequent nitration to the C4 position.
Caption: Synthetic route to 2-Chloro-6-methyl-4-nitropyridine 1-oxide.
Experimental Protocol: Nitration of 2-Chloro-6-methylpyridine 1-oxide
This protocol is a generalized procedure based on established methods for the nitration of pyridine N-oxides.[6]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and immersed in an ice-salt bath, add cold (0–5 °C) concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 2-chloro-6-methylpyridine 1-oxide to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.
-
Nitrating Agent Addition: To this solution, add fuming nitric acid dropwise, maintaining the low temperature.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat it in an oil bath at 95-105 °C for several hours. The reaction progress should be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate, until the pH is neutral to slightly basic. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield the final product.
Reactivity and Key Chemical Transformations
The compound's reactivity is dominated by two primary features: the susceptibility of the C2-chloro group to nucleophilic substitution and the potential for reduction of the C4-nitro group.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated towards displacement by nucleophiles. This is due to the combined electron-withdrawing effects of the adjacent N-oxide and the nitro group at the para-position, which stabilize the negatively charged Meisenheimer complex intermediate. This makes it an excellent substrate for introducing a wide range of functionalities, such as amines, alkoxides, and thiolates.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting 4-amino-2-chloro-6-methylpyridine 1-oxide is a valuable intermediate for further derivatization, such as amide bond formation or diazotization reactions.
-
N-Oxide Deoxygenation: The N-oxide can be removed (deoxygenated) to yield the corresponding pyridine derivative using reagents like phosphorus trichloride (PCl₃).[7] This step is often employed late in a synthetic sequence to unmask the final pyridine core.
Caption: Key reaction pathways for the title compound.
Applications in Research and Development
2-Chloro-6-methyl-4-nitropyridine 1-oxide is not typically an end-product but rather a crucial building block in the synthesis of more complex, high-value molecules.
-
Medicinal Chemistry: Pyridine and its derivatives are privileged scaffolds in drug discovery. This compound serves as a key intermediate for synthesizing biologically active molecules. For instance, substituted aminopyridines and aminopyrimidines are core components of potent kinase inhibitors used in oncology.[8] The ability to readily displace the chloro group and modify the nitro group allows for the systematic construction of compound libraries for screening against various biological targets. The N-oxide functionality itself can be used to improve solubility or modulate the pharmacokinetic properties of a drug candidate.[9]
-
Agrochemicals: The pyridine ring is also a common feature in modern herbicides, insecticides, and fungicides. The reactivity of this intermediate allows for the introduction of diverse functional groups necessary for achieving high efficacy and selectivity in crop protection agents.[1]
-
Materials Science: Functionalized pyridine derivatives are used in the development of advanced materials, including polymers, dyes, and ligands for metal catalysis. The defined substitution pattern of this compound provides a reliable starting point for creating materials with specific electronic or optical properties.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential. Based on data for structurally related nitropyridine derivatives, 2-Chloro-6-methyl-4-nitropyridine 1-oxide should be handled with care.
-
Hazards: Likely to be harmful if swallowed or in contact with skin.[10][11] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10][13] Avoid generating dust or aerosols. Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[12][13]
References
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IndiaMART. (n.d.). 2 Chloro 6 Methyl 4 Nitropyridine 1 Oxide, 98%. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-nitropyridine 1-oxide. Retrieved from [Link]
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Venkatasai Life Sciences. (n.d.). 2-Chloro-6-methyl-4-nitropyridine 1-oxide. Retrieved from [Link]
- Gajeles, G., et al. (2020).
- Puszko, A. (1991). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 45(4), 513-520.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
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Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
- Wsol, V., & Sestak, V. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 13(1), 1-5.
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